1-Chloroethyl ethyl carbonate
Overview
Description
1-Chloroethyl ethyl carbonate is an organic compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . It is primarily used as a protecting group reagent for introducing the acid-cleavable 1-(ethoxycarbonyloxy)ethyl group in acids, phenols, and amines . This compound is also utilized in pharmaceuticals, where its derivatives serve as masked products that are hydrolyzed in plasma .
Scientific Research Applications
1-Chloroethyl ethyl carbonate has several scientific research applications:
Mechanism of Action
Target of Action
1-Chloroethyl ethyl carbonate is primarily used as a protecting group reagent . It introduces the acid-cleavable 1-ethoxycarbonyloxyethyl group in acids, phenols, and amines . In pharmaceuticals, the 1-ethoxycarbonyloxyethyl derivatives of this compound serve as masked products .
Mode of Action
The 1-ethoxycarbonyloxyethyl group introduced by this compound in acids, phenols, and amines acts as a protective group . This protective group shields these compounds from unwanted reactions during a chemical synthesis .
Biochemical Pathways
The 1-ethoxycarbonyloxyethyl derivatives of this compound, which are introduced into acids, phenols, and amines, serve as masked products . These derivatives are hydrolyzed in plasma, leading to the release of the original compounds
Pharmacokinetics
It is known that the 1-ethoxycarbonyloxyethyl derivatives of this compound are hydrolyzed in plasma .
Result of Action
The primary result of the action of this compound is the protection of acids, phenols, and amines during chemical synthesis . By introducing the 1-ethoxycarbonyloxyethyl group, this compound prevents these compounds from undergoing unwanted reactions . After the synthesis is complete, the protective group is removed through hydrolysis in plasma .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is stored at a temperature between 2-8°C . The hydrolysis of the 1-ethoxycarbonyloxyethyl derivatives in plasma suggests that the action of this compound is also influenced by the biochemical environment of the plasma .
Biochemical Analysis
Biochemical Properties
1-Chloroethyl ethyl carbonate plays a significant role in biochemical reactions as a protecting group reagent. It interacts with various biomolecules, including acids, phenols, and amines, to form 1-(ethoxycarbonyloxy)ethyl derivatives . These derivatives are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions, making them useful in controlled release applications. The compound’s interaction with enzymes and proteins is primarily through the formation of covalent bonds, which temporarily mask the functional groups of the biomolecules .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protecting group reagent. In cellular environments, the compound can influence cell function by temporarily masking reactive groups on biomolecules, thereby preventing unwanted side reactions . This masking effect can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional groups necessary for these processes . Additionally, the hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives in plasma can lead to the release of the active biomolecules, thereby restoring their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with the functional groups of biomolecules. This interaction results in the temporary masking of these groups, which can inhibit or activate specific biochemical pathways . The hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives in acidic conditions leads to the release of the active biomolecules, thereby restoring their function . This mechanism is particularly useful in pharmaceuticals, where controlled release of active compounds is desired .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions . This hydrolysis leads to the release of the active biomolecules, which can have long-term effects on cellular function . In in vitro and in vivo studies, the stability of the compound and its derivatives is crucial for ensuring consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively mask the functional groups of biomolecules without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects due to the accumulation of its hydrolysis products . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways related to its hydrolysis and interaction with biomolecules. The compound interacts with enzymes and cofactors that facilitate the hydrolysis of the 1-(ethoxycarbonyloxy)ethyl derivatives, leading to the release of active biomolecules . This interaction can affect metabolic flux and metabolite levels by modulating the availability of functional groups necessary for various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function . The compound’s distribution is also influenced by its stability and hydrolysis properties, which determine its availability in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on biomolecules . The localization of the compound can influence its activity and function by modulating the availability of functional groups necessary for various biochemical reactions .
Preparation Methods
1-Chloroethyl ethyl carbonate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl chloroformate with 1-chloroethanol under controlled conditions . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Chloroethyl ethyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form ethyl carbonate and 1-chloroethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloroethyl ethyl carbonate can be compared with other similar compounds such as:
1-Chloroethyl cyclohexyl carbonate: Similar in structure but with a cyclohexyl group instead of an ethyl group.
Ethyl chloroformate: Used in similar applications but lacks the 1-chloroethyl group.
The uniqueness of this compound lies in its ability to introduce the acid-cleavable 1-(ethoxycarbonyloxy)ethyl group, making it particularly useful in protecting functional groups during complex synthetic processes .
Properties
IUPAC Name |
1-chloroethyl ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGKFXJZCTTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885936 | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50893-36-2 | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50893-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl ethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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